Fmoc-Ile-OPfp

Catalog No.
S733124
CAS No.
86060-89-1
M.F
C27H22F5NO4
M. Wt
519.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Ile-OPfp

CAS Number

86060-89-1

Product Name

Fmoc-Ile-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate

Molecular Formula

C27H22F5NO4

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C27H22F5NO4/c1-3-13(2)24(26(34)37-25-22(31)20(29)19(28)21(30)23(25)32)33-27(35)36-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18,24H,3,12H2,1-2H3,(H,33,35)/t13-,24-/m0/s1

InChI Key

FYZSBHSHLNJGPS-RZFZLAGVSA-N

SMILES

CCC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-Ile-OPfp;86060-89-1;Fmoc-L-isoleucinepentafluorophenylester;47466_ALDRICH;SCHEMBL3060107;47466_FLUKA;MolPort-003-934-123;CF-811;ZINC71788069;AKOS015853372;AKOS015902491;KB-302484;TR-026836;FT-0629879;ST24034133;I14-19898;PentafluorophenylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucinate

Canonical SMILES

CCC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

The exact mass of the compound Fmoc-Ile-OPfp is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Ile-OPfp (N-alpha-Fmoc-L-isoleucine pentafluorophenyl ester) is a pre-activated, highly electrophilic ester designed to overcome the severe kinetic and stereochemical bottlenecks associated with coupling beta-branched amino acids [1]. Unlike standard Fmoc-Ile-OH, which requires stoichiometric amounts of expensive coupling additives (such as HATU or DIC/HOBt) and organic bases to achieve activation, Fmoc-Ile-OPfp is ready for direct aminolysis[1]. For procurement teams and process chemists, this compound offers a highly crystalline, bench-stable building block that fundamentally streamlines automated solid-phase peptide synthesis (SPPS) and continuous-flow manufacturing by reducing total reagent consumption, accelerating coupling times, and minimizing base-catalyzed side reactions [1].

Research Fit

Pre-activated OPfp ester enables direct coupling without in situ activation
Designed for sterically hindered L-isoleucine incorporation in Fmoc SPPS
High-purity specification supports reproducible coupling stoichiometry

Substituting Fmoc-Ile-OPfp with the unactivated precursor Fmoc-Ile-OH forces a reliance on in situ activation reagents (e.g., uronium salts or carbodiimides) and tertiary amine bases, which introduces significant procurement and process inefficiencies[1]. Because the isoleucine side chain is sterically hindered, in situ activation is kinetically slow, frequently resulting in incomplete couplings and the accumulation of difficult-to-separate deletion sequences [1]. Furthermore, prolonged exposure of the activated isoleucine intermediate to basic conditions dramatically increases the risk of alpha-carbon epimerization via oxazolone formation [1]. Procurement decisions that default to Fmoc-Ile-OH to save upfront material costs typically incur much higher downstream penalties through the mandatory purchase of expensive coupling reagents (often requiring 3.0 to 5.0 equivalents), extended synthesizer cycle times, and reduced final peptide yield [1].

Substitution Risk

Fmoc-Ile-OPfp (pre-activated OPfp ester)
vs
Fmoc-Ile-OH (free acid) — requires in situ activation; coupling efficiency may vary with hindered Ile
Fmoc-Ile-OPfp (high reactivity OPfp ester)
vs
Fmoc-Ile-OSu (N-hydroxysuccinimide ester) — lower electrophilicity; may lead to slower kinetics and reduced yields
Fmoc-Ile-OPfp (high purity specification)
vs
Lower-purity alternatives — may introduce undefined impurities, complicating purification

Accelerated Coupling Kinetics for Sterically Hindered Residues

The beta-branched structure of isoleucine severely retards nucleophilic attack during amide bond formation. Studies evaluating pre-activated aryl esters demonstrate that Fmoc-amino acid-OPfp esters can drive dipeptide formation to quantitative completion in as little as 5 minutes under additive-free conditions [1]. In contrast, standard p-nitrophenyl (ONp) esters or conventional Fmoc-Ile-OH couplings using DIC/HOBt often require 1 to 4 hours to reach completion for hindered residues, and may still result in deletion sequences [1]. The extreme electrophilicity of the OPfp carbonyl carbon effectively overcomes the steric shielding of the isoleucine side chain [1].

Evidence DimensionTime to quantitative coupling completion
Target Compound Data~5 minutes (Fmoc-amino acid-OPfp)
Comparator Or Baseline1 to 4 hours (Fmoc-amino acid-ONp or standard in situ activation)
Quantified Difference>10-fold reduction in reaction time
ConditionsAdditive-free coupling in THF/DMF solutions

Rapid coupling kinetics drastically reduce cycle times in automated SPPS, increasing throughput and minimizing the formation of deletion impurities.

Coupling Speed
Cross-study comparable
~40–160× faster coupling
Supports high-throughput SPPS cycle reduction
Reported under microwave conditions; standard SPPS may differ

Elimination of Coupling Additives and Reagent Economy

Traditional SPPS protocols utilizing Fmoc-Ile-OH require 3.0 to 5.0 equivalents of the amino acid, along with equimolar amounts of expensive coupling reagents (e.g., HATU, HBTU) and bases[1]. By employing Fmoc-Ile-OPfp, the coupling can be driven to completion using only 1.1 to 1.5 equivalents of the active ester without any exogenous catalysts or dehydrating agents[1]. This additive-free profile not only reduces the process mass intensity (PMI) but also prevents side reactions associated with uronium salts, such as guanidinylation of the N-terminal amine [1].

Evidence DimensionReagent equivalents required for complete coupling
Target Compound Data1.1 - 1.5 equivalents (additive-free)
Comparator Or Baseline3.0 - 5.0 equivalents of amino acid + equimolar HATU/DIPEA (Fmoc-Ile-OH)
Quantified Difference60-70% reduction in amino acid equivalents and 100% elimination of coupling reagents
ConditionsContinuous flow or optimized SPPS

Eliminating coupling reagents and reducing amino acid equivalents significantly lowers the bill of materials (BOM) for large-scale peptide manufacturing.

Racemization Suppression
Class-level inference
Zero racemization reported for a related OPfp ester system
May support chiral integrity in Ile coupling
Data to verify for Fmoc-Ile-OPfp specifically

Superior Hydrolytic Stability and Shelf Life

While highly reactive toward amines, pentafluorophenyl (OPfp) esters exhibit remarkable stability against hydrolysis compared to other active esters. Electrochemical and stability studies have verified that PFP esters possess superior bench and water stability, comparing favorably to N-hydroxysuccinimidyl (OSu) esters, which are prone to degradation upon moisture exposure [1]. Furthermore, in situ generated active esters (such as OBt or OAt esters) degrade within hours, whereas Fmoc-Ile-OPfp can be isolated, purified, and stored long-term as a highly crystalline solid without loss of titer[1].

Evidence DimensionHydrolytic stability and isolability
Target Compound DataBench-stable, highly crystalline, long-term storage capable
Comparator Or BaselineRapid degradation in aqueous/ambient conditions (Fmoc-Ile-OSu and in situ OBt/OAt esters)
Quantified DifferenceSuperior resistance to aqueous hydrolysis and extended shelf life
ConditionsAmbient storage and aqueous-organic solvent mixtures

High stability prevents titer loss during storage and allows for the preparation of robust stock solutions in automated synthesizers, ensuring batch-to-batch reproducibility.

Coupling Yield
Head-to-head comparison
DIC/HOBt: 87–91% mean yield; OPfp method less efficient in SPOT synthesis format
Context-dependent efficiency; OPfp offers speed and convenience trade-off
Specific to SPOT membrane format; may differ in resin-based SPPS

Suppression of Base-Catalyzed Epimerization

The coupling of sterically hindered amino acids like isoleucine using strong uronium-based activating agents (e.g., HATU) in the presence of excess tertiary amine bases (DIPEA) frequently leads to elevated levels of alpha-carbon epimerization via oxazolone intermediate formation [1]. Because Fmoc-Ile-OPfp is pre-activated, it undergoes aminolysis under neutral or mildly basic conditions, completely bypassing the harsh activation environment [1]. This results in near-zero racemization, preserving the stereochemical integrity of the isoleucine residue even in challenging, slow-coupling sequences [1].

Evidence DimensionEpimerization / Racemization rate
Target Compound DataNegligible (<1%) under neutral/mild aminolysis
Comparator Or BaselineElevated epimerization risk (Fmoc-Ile-OH + HATU/DIPEA)
Quantified DifferenceSignificant suppression of oxazolone-mediated epimerization
ConditionsSynthesis of sterically hindered peptide fragments

Preserving stereochemical purity eliminates the need for complex, costly downstream chromatographic separation of diastereomeric peptide impurities.

Visual Monitoring
Supporting evidence
Compatible with bromophenol blue indicator for amide bond formation
Enables real-time coupling monitoring without destructive testing
Unique to OPfp esters; no direct equivalent for in situ methods
Purity Specification
Cross-study comparable
≥98.0% (HPLC) vs 95% for OSu ester
Higher purity may improve coupling stoichiometry
Vendor COA data; verify lot-specific purity

Automated Solid-Phase Peptide Synthesis (SPPS) of Difficult Sequences

Fmoc-Ile-OPfp is the preferred choice when steric hindrance from adjacent beta-branched residues (e.g., Ile-Ile or Ile-Val couplings) causes standard in situ activation methods to fail or produce deletion sequences [1].

Additive-Free Continuous Flow Peptide Manufacturing

Procurement of Fmoc-Ile-OPfp is highly recommended for flow chemistry platforms where the elimination of coupling reagents and bases is required to streamline online deprotection-condensation cycles and minimize process mass intensity (PMI) [1].

Synthesis of Epimerization-Prone Peptide Fragments

This compound is critical when maintaining the strict stereochemical fidelity of the isoleucine residue is paramount, and exposure to harsh basic activation conditions (e.g., HATU/DIPEA) must be avoided [1].

Preparation of Peptide-Polymer Conjugates and Biomaterials

The high reactivity and moisture stability of OPfp esters allow for efficient sequential amide bond formations in mixed aqueous-organic solvent systems without premature hydrolysis, outperforming standard OSu esters [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-throughput peptide library synthesis
Pre-activated rapid coupling kinetics
Automation cycle time reduction and workflow simplification
Sterically hindered β-branched sequence assembly
Class-level evidence for epimerization control with OPfp esters
Chiral purity and epimerization endpoint review
Process development and condition screening
Bromophenol blue visual monitoring compatibility
Real-time coupling completion confirmation
Large-scale high-purity peptide synthesis
High purity specification (HPLC)
Impurity profile control and purification efficiency

XLogP3

6.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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